molecular formula C9H13NO2 B6210448 ethyl 3-ethyl-1H-pyrrole-2-carboxylate CAS No. 69687-81-6

ethyl 3-ethyl-1H-pyrrole-2-carboxylate

Cat. No. B6210448
CAS RN: 69687-81-6
M. Wt: 167.2
InChI Key:
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Description

Ethyl 3-ethyl-1H-pyrrole-2-carboxylate (EPC) is an organic compound that belongs to the class of pyrroles. It has a wide range of applications in scientific research and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of ethyl 3-ethyl-1H-pyrrole-2-carboxylate is not fully understood. However, it is believed to act as an electron donor, which helps to facilitate electron transfer between molecules. This electron transfer is believed to be responsible for its biochemical and physiological effects. Additionally, ethyl 3-ethyl-1H-pyrrole-2-carboxylate has been shown to interact with various enzymes and proteins, which may further explain its mechanism of action.
Biochemical and Physiological Effects
ethyl 3-ethyl-1H-pyrrole-2-carboxylate has been shown to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, antioxidant, and cytotoxic effects. Additionally, it has been found to have an effect on the immune system, as well as on the cardiovascular system. Furthermore, it has been found to modulate the activity of certain enzymes, proteins, and hormones, which may explain its effects on the body.

Advantages and Limitations for Lab Experiments

The use of ethyl 3-ethyl-1H-pyrrole-2-carboxylate in laboratory experiments has a number of advantages. It is relatively stable and can be stored for long periods of time. Additionally, it is relatively easy to synthesize in the laboratory and can be used in a variety of reactions. However, there are some limitations to its use in the laboratory. It is not water-soluble, which can make it difficult to use in certain experiments. Additionally, it can be toxic if not handled properly.

Future Directions

The potential future directions of research involving ethyl 3-ethyl-1H-pyrrole-2-carboxylate include the development of new pharmaceuticals, polymers, and other organic compounds. Additionally, further research into its mechanism of action and its effects on the body could lead to new treatments for various diseases and ailments. Furthermore, further research into its use as a catalyst in organic reactions could lead to new and improved methods for synthesizing various compounds. Finally, research into its use in the production of polymers could lead to new and improved materials for use in a variety of applications.

Synthesis Methods

The synthesis of ethyl 3-ethyl-1H-pyrrole-2-carboxylate can be achieved through several methods. One of the most commonly used methods is the reaction of ethyl 3-ethyl-1H-pyrrole-2-carboxylate with ethyl acetate in the presence of an acid catalyst. This reaction produces the desired product in high yields. Another method involves the reaction of ethyl 3-ethyl-1H-pyrrole-2-carboxylate with ethyl acetate in the presence of an acid catalyst and a base, such as sodium hydroxide. This reaction produces the desired product in high yields and is often used in the laboratory.

Scientific Research Applications

Ethyl 3-ethyl-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research. It is used in the synthesis of various compounds, including pharmaceuticals, polymers, and other organic compounds. It is also used as a catalyst in organic reactions. Additionally, ethyl 3-ethyl-1H-pyrrole-2-carboxylate is used in the production of polymers, resins, adhesives, and coatings. Furthermore, it is used in the synthesis of polymers for the production of optical fibers, optical films, and other optical materials.

properties

{ "Design of the Synthesis Pathway": "The synthesis of ethyl 3-ethyl-1H-pyrrole-2-carboxylate can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Ethyl acetoacetate", "Ethylamine", "Acetic anhydride", "Sodium ethoxide", "1,4-dibromobutane", "Sodium hydride", "2,5-dimethylfuran", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with ethylamine in the presence of acetic anhydride to form ethyl 3-ethyl-4-oxo-1-pyrroline-2-carboxylate.", "Step 2: The resulting product from step 1 is then reacted with sodium ethoxide and 1,4-dibromobutane to form ethyl 3-ethyl-5-bromo-1H-pyrrole-2-carboxylate.", "Step 3: The product from step 2 is then reacted with sodium hydride and 2,5-dimethylfuran to form ethyl 3-ethyl-1H-pyrrole-2-carboxylate.", "Step 4: The final product from step 3 is then reduced using sodium borohydride in the presence of acetic acid to form ethyl 3-ethyl-1H-pyrrole-2-carboxylate.", "Step 5: The product from step 4 is then purified using a series of acid-base extractions with hydrochloric acid, sodium bicarbonate, and water, followed by drying and recrystallization to obtain the final product." ] }

CAS RN

69687-81-6

Product Name

ethyl 3-ethyl-1H-pyrrole-2-carboxylate

Molecular Formula

C9H13NO2

Molecular Weight

167.2

Purity

95

Origin of Product

United States

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